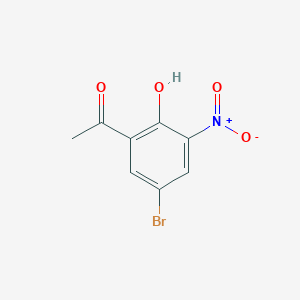
5'-Bromo-2'-hydroxy-3'-nitroacetophenone
Übersicht
Beschreibung
5’-Bromo-2’-hydroxy-3’-nitroacetophenone is a chemical compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 g/mol . The compound is also known by several synonyms, including 1-5-bromo-2-hydroxy-3-nitrophenyl ethanone, 3-bromo-6-hydroxy-5-nitroacetophenone, and 5-bromo-2-hydroxy-3-nitroacetophenone .
Physical And Chemical Properties Analysis
5’-Bromo-2’-hydroxy-3’-nitroacetophenone appears as pale yellow to yellow crystals or powder . It has a melting point range of 127.0-137.0°C .Wissenschaftliche Forschungsanwendungen
Environmental Science
Scientific Field
Environmental Science Application Summary: In environmental science, it is used in the study of degradation pathways of aromatic compounds, contributing to the understanding of pollutant breakdown. Methods of Application: The compound is subjected to various environmental conditions to simulate natural degradation processes, and the by-products are analyzed. Results Summary: Studies show that under certain conditions, such as exposure to UV light or microbial action, the compound can be broken down, with the rate of degradation being quantified.
These applications demonstrate the versatility of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone in scientific research, contributing to advancements in multiple fields .
Synthesis of Amides and Benzoxazoles
Scientific Field
Organic Chemistry Application Summary: This compound is used as a chemical reagent in the synthesis of amides and benzoxazoles, which are important structures in pharmaceuticals and agrochemicals. Methods of Application: The synthesis often involves a sulfate catalyst and microwave irradiation to facilitate the reaction, providing a greener and more efficient approach. Results Summary: The method allows for the rapid synthesis of these compounds, with the potential for high yields and purity, as confirmed by spectroscopic methods like NMR .
Nanotechnology
Scientific Field
Nanotechnology Application Summary: It is utilized in the synthesis of nanomaterials, particularly in the creation of organic nanostructures with potential electronic applications. Methods of Application: The compound is used in self-assembly processes to form nanostructures, often under controlled conditions such as temperature and solvent choice. Results Summary: The resulting nanostructures are characterized by their size, shape, and electronic properties, with techniques like TEM and AFM providing detailed images.
These additional applications highlight the broad utility of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone in various scientific disciplines, contributing to innovations across a spectrum of research areas .
Antimicrobial Agent Synthesis
Scientific Field
Biochemistry and Pharmacology Application Summary: This compound is used in the synthesis of antimicrobial agents, particularly in the development of new antibiotics and antifungal medications. Methods of Application: The compound is reacted with various other chemicals to produce molecules that can inhibit the growth of bacteria and fungi. Results Summary: The synthesized antimicrobial agents are tested against a panel of microorganisms, and their efficacy is measured in terms of minimum inhibitory concentration (MIC) values .
Transition Metal Complexes
Scientific Field
Inorganic Chemistry Application Summary: The compound acts as a ligand to form complexes with transition metals, which have a variety of applications including catalysis and material science. Methods of Application: The ligand is combined with transition metal salts under specific conditions to form the desired complexes. Results Summary: The metal complexes are characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction. Their potential applications are evaluated based on their physical and chemical properties .
Anion Detection
Scientific Field
Analytical Chemistry Application Summary: The compound is investigated for its use in anion detection systems, which are important for environmental monitoring and diagnostics. Methods of Application: The compound is used in sensors that can detect the presence of specific anions in solution or on solid surfaces. Results Summary: The effectiveness of the compound in anion detection is assessed by its sensitivity and selectivity towards particular anions .
Heterocyclic Compound Synthesis
Scientific Field
Organic Chemistry Application Summary: It serves as a building block for the synthesis of heterocyclic compounds, which are a key class of molecules in pharmaceuticals and agrochemicals. Methods of Application: The compound undergoes cyclization reactions with other chemicals to form the desired heterocyclic structures. Results Summary: The synthesized heterocyclic compounds are analyzed for their structure and potential biological activity.
These additional applications further showcase the diverse roles of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone in scientific research, underlining its importance in various fields of chemistry and biology .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNIBJASCGZXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351031 | |
| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |
CAS RN |
70978-54-0 | |
| Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

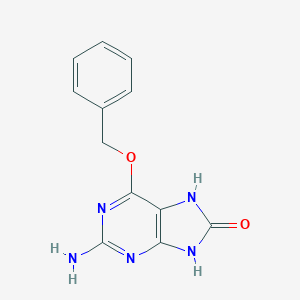
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
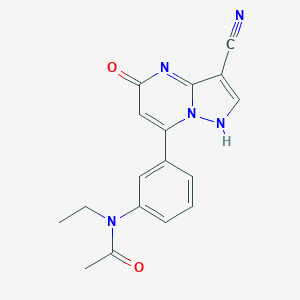
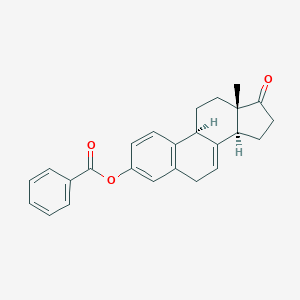
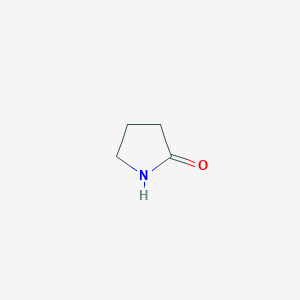
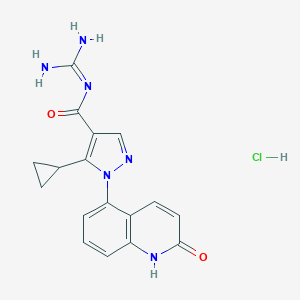
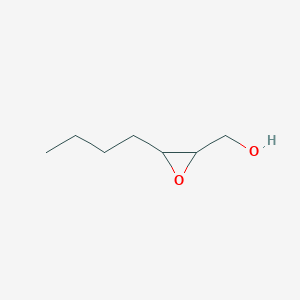
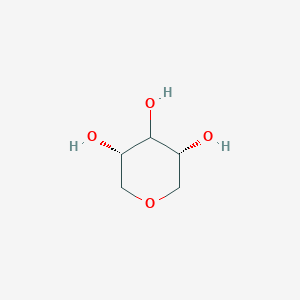

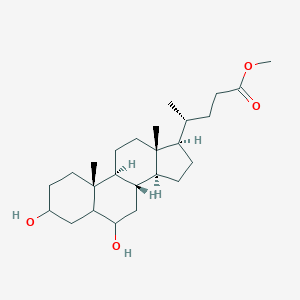
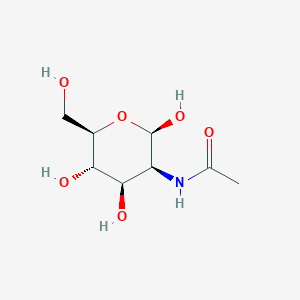
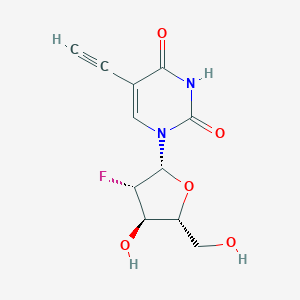
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)